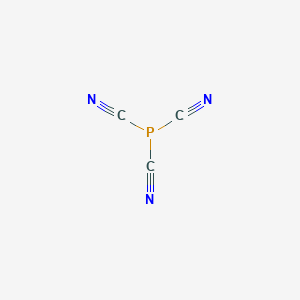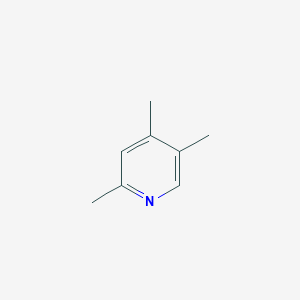
Tricyanophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyanophosphine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a phosphorus-containing compound that has a unique structure and properties that make it an interesting molecule to study.
Applications De Recherche Scientifique
Tricyanophosphine has a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Tricyanophosphine has also been used as a building block in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tricyanophosphine is not well understood. However, it is believed to act as a nucleophile due to the presence of three cyano groups. It can also act as a Lewis base due to the lone pair of electrons on the phosphorus atom.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tricyanophosphine are not well studied. However, it has been shown to be relatively non-toxic and has low acute toxicity. It is not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tricyanophosphine is its ease of synthesis. It can be synthesized in a laboratory setting using simple reagents. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on tricyanophosphine. One area of interest is its potential applications in catalysis and materials science. It may also have potential applications in the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action of tricyanophosphine and its potential effects on the human body.
Conclusion:
In conclusion, tricyanophosphine is a phosphorus-containing compound that has potential applications in various fields. Its ease of synthesis and stability make it an interesting molecule to study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Tricyanophosphine can be synthesized by reacting triphenylphosphine with cyanogen bromide in the presence of a base. The reaction produces tricyanophosphine as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
1116-01-4 |
|---|---|
Nom du produit |
Tricyanophosphine |
Formule moléculaire |
C3N3P |
Poids moléculaire |
109.03 g/mol |
Nom IUPAC |
dicyanophosphanylformonitrile |
InChI |
InChI=1S/C3N3P/c4-1-7(2-5)3-6 |
Clé InChI |
VXFKMOLPHLQGLH-UHFFFAOYSA-N |
SMILES |
C(#N)P(C#N)C#N |
SMILES canonique |
C(#N)P(C#N)C#N |
Autres numéros CAS |
1116-01-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















